3-(Ethyl(propyl)amino)-4,4,4-trifluorobutanoic acid
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Overview
Description
3-(Ethyl(propyl)amino)-4,4,4-trifluorobutanoic acid is an organic compound characterized by the presence of an amino group substituted with ethyl and propyl groups, and a trifluorobutanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethyl(propyl)amino)-4,4,4-trifluorobutanoic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is crucial. The final product is typically purified through distillation or recrystallization techniques to achieve the required purity for further applications .
Chemical Reactions Analysis
Types of Reactions
3-(Ethyl(propyl)amino)-4,4,4-trifluorobutanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the trifluorobutanoic acid moiety
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride.
Nucleophiles: Various amines and alcohols can act as nucleophiles in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(Ethyl(propyl)amino)-4,4,4-trifluorobutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including its effects on specific molecular targets.
Industry: Utilized in the development of new materials and chemical products
Mechanism of Action
The mechanism by which 3-(Ethyl(propyl)amino)-4,4,4-trifluorobutanoic acid exerts its effects involves interactions with specific molecular targets. These interactions can modulate biochemical pathways, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 3-(Methyl(propyl)amino)-4,4,4-trifluorobutanoic acid
- 3-(Ethyl(butyl)amino)-4,4,4-trifluorobutanoic acid
- 3-(Ethyl(propyl)amino)-3,3,3-trifluoropropanoic acid
Uniqueness
3-(Ethyl(propyl)amino)-4,4,4-trifluorobutanoic acid is unique due to its specific substitution pattern and the presence of the trifluorobutanoic acid moiety. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C9H16F3NO2 |
---|---|
Molecular Weight |
227.22 g/mol |
IUPAC Name |
3-[ethyl(propyl)amino]-4,4,4-trifluorobutanoic acid |
InChI |
InChI=1S/C9H16F3NO2/c1-3-5-13(4-2)7(6-8(14)15)9(10,11)12/h7H,3-6H2,1-2H3,(H,14,15) |
InChI Key |
PSBKIGOZRCEFBN-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CC)C(CC(=O)O)C(F)(F)F |
Origin of Product |
United States |
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